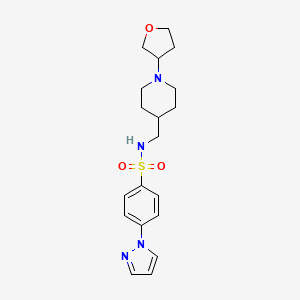
4-(1H-pyrazol-1-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(1H-pyrazol-1-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H26N4O3S and its molecular weight is 390.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(1H-pyrazol-1-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that exhibits significant potential in medicinal chemistry. Its unique structural features, including a pyrazole ring, a piperidine moiety, and a sulfonamide group, suggest various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Pyrazole Ring : Known for its role in various biological activities.
- Piperidine Moiety : Contributes to the compound's pharmacokinetic properties.
- Sulfonamide Group : Often associated with antibacterial and antitumor activities.
Antileishmanial Activity
Research indicates that derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide exhibit notable antileishmanial activity against Leishmania infantum and Leishmania amazonensis. In vitro studies have demonstrated that certain derivatives possess an inhibitory concentration (IC50) comparable to that of pentamidine, a standard treatment for leishmaniasis, but with lower cytotoxicity towards mammalian cells .
| Compound | IC50 against L. infantum | IC50 against L. amazonensis |
|---|---|---|
| 3b | 0.059 mM | 0.070 mM |
| 3e | 0.065 mM | 0.072 mM |
These findings suggest that modifications in electronic regions and lipophilicity can enhance interactions with parasitic targets, indicating pathways for optimizing efficacy .
Antitumor Activity
The pyrazole derivatives have also been explored for their antitumor properties. Studies have shown that compounds similar to this compound exhibit inhibitory activity against various cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .
Structure-Activity Relationship (SAR)
A comprehensive structure-activity relationship analysis has been conducted to understand how structural variations impact biological activity. Key factors influencing activity include:
- Electronic Properties : Changes in electron density can affect binding affinity to biological targets.
- Lipophilicity : Modifications that enhance lipophilicity can improve membrane permeability and bioavailability.
Table summarizing related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(1H-Pyrazol-3-yl)benzenesulfonamide | Similar pyrazole and sulfonamide groups | Different biological activity profile |
| N-(pyridin-2-yl)benzenesulfonamide | Contains pyridine instead of pyrazole | Potentially different pharmacokinetics |
| 5-methyl-N-(pyridin-3-yl)benzenesulfonamide | Methyl substitution on pyridine | Variation in lipophilicity affecting absorption |
Case Studies
In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their antileishmanial properties. The results indicated that certain modifications could lead to improved efficacy against Leishmania species while maintaining low toxicity levels . This highlights the potential for developing new therapeutic agents based on the core structure of this compound.
Eigenschaften
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c24-27(25,19-4-2-17(3-5-19)23-10-1-9-20-23)21-14-16-6-11-22(12-7-16)18-8-13-26-15-18/h1-5,9-10,16,18,21H,6-8,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYKQSBYFNNUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













